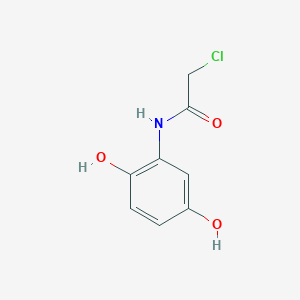
2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide
Cat. No. B1320839
M. Wt: 201.61 g/mol
InChI Key: WMFOFOUJORBOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04762925
Procedure details


30% sodium methoxide in methanol (18.4 g, 0.075 mole) was added under stirring to the 2-(α-chloroacetamido)-hydroquinone (13.4 g, 0.075 mole) in dimethylformamide (DMF 10 ml). The resulting solution was poured into water (150 ml) and the separated solid was Coupler (1) (9 g, 73%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
( 1 )
Quantity
9 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].CO.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=1[OH:13])=[O:9].O>CN(C)C=O>[OH:18][C:16]1[CH:15]=[CH:14][C:12]2[O:13][CH2:7][C:8](=[O:9])[NH:10][C:11]=2[CH:17]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)NC1=C(O)C=CC(=C1)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=CC2=C(NC(CO2)=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
